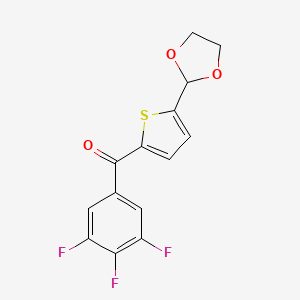
4-(Bromofluoromethyl)benzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromofluoromethyl)benzotrifluoride, also known as 4-bromo-2,2,2-trifluoro-1-methylbenzene, is an organofluorine compound with a wide range of applications in industry and scientific research. It is a colorless liquid composed of bromine, fluorine and a methyl group. The compound has a low vapor pressure and is considered to be a volatile organic compound (VOC). It is used in a variety of industrial processes and is a key component in the synthesis of many compounds. In scientific research, 4-(Bromofluoromethyl)benzotrifluoride is often used as a reagent or catalyst in various reactions. It is also used as a solvent for a variety of organic compounds.
Mécanisme D'action
4-(Bromofluoromethyl)benzotrifluoride acts as a catalyst in many reactions. It acts as a Lewis acid, which means it can donate electrons to form a covalent bond with an electron-rich species. This allows the reaction to proceed more quickly and efficiently. The bromine atom in the molecule also acts as a leaving group, which helps to facilitate the reaction.
Biochemical and Physiological Effects
4-(Bromofluoromethyl)benzotrifluoride is considered to be a volatile organic compound (VOC) and is known to have adverse effects on human health. It can irritate the eyes and skin, and can cause damage to the respiratory system if inhaled. It is also known to be toxic to aquatic life, and can cause damage to the environment if released into water sources.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Bromofluoromethyl)benzotrifluoride is a versatile reagent and catalyst and has many advantages for use in laboratory experiments. It is inexpensive and easy to obtain, and is stable under normal conditions. It is also non-flammable and has a low vapor pressure, making it safe to handle and store. However, the compound is volatile and can irritate the eyes and skin, and can cause damage to the respiratory system if inhaled. It is also toxic to aquatic life and can cause damage to the environment if released into water sources.
Orientations Futures
The use of 4-(Bromofluoromethyl)benzotrifluoride in scientific research has many potential applications. It can be used as a catalyst in the synthesis of organofluorine compounds, such as fluorinated polymers and fluorinated surfactants. It can also be used in the synthesis of pharmaceuticals and polymers. Additionally, it can be used as a reagent in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Further research is needed to explore the potential uses of this compound in scientific research.
Méthodes De Synthèse
4-(Bromofluoromethyl)benzotrifluoride is synthesized by the reaction of 1-bromo-2,2,2-trifluoro-1-methylbenzene with fluorine gas. The reaction is carried out in an inert atmosphere and is catalyzed by a Lewis acid such as antimony pentafluoride. The reaction proceeds in two steps, with the first step involving the formation of a bromonium ion and the second step involving the formation of the desired product. The reaction is highly exothermic and the reaction temperature must be carefully controlled to avoid decomposition of the product.
Applications De Recherche Scientifique
4-(Bromofluoromethyl)benzotrifluoride is widely used in scientific research as a reagent or catalyst in various reactions. It is used in the synthesis of organic compounds, such as pharmaceuticals and polymers. It is also used in the synthesis of organofluorine compounds, such as fluorinated polymers and fluorinated surfactants. It is also used in the synthesis of fluorinated polymers and fluorinated surfactants. It is also used in the synthesis of fluorinated polymers and fluorinated surfactants. In addition, it is used in the synthesis of fluorinated polymers and fluorinated surfactants.
Propriétés
IUPAC Name |
1-[bromo(fluoro)methyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJWDTKKYQBDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromofluoromethyl)benzotrifluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



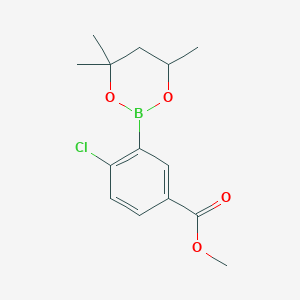


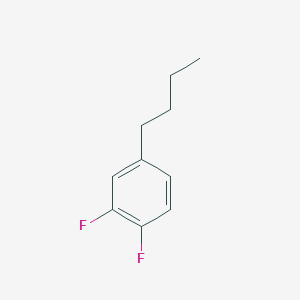

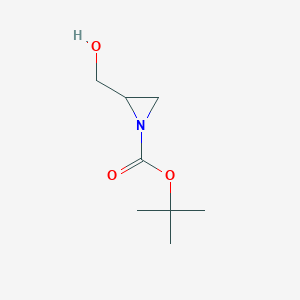
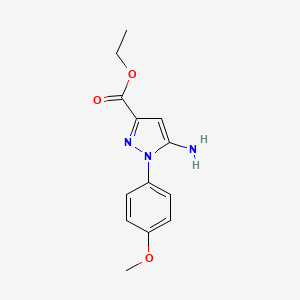


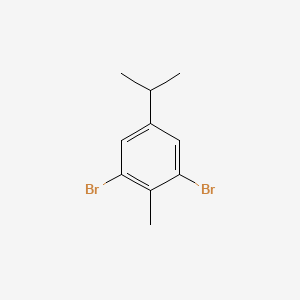
![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)
